![molecular formula C12H8ClN3O2S B14697183 (E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene CAS No. 28547-06-0](/img/structure/B14697183.png)
(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by a 4-chlorophenylsulfanyl group and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene typically involves the reaction of 4-chlorothiophenol with 4-nitrobenzenediazonium salt. The reaction is carried out under acidic conditions to facilitate the formation of the diazene linkage. The general reaction scheme is as follows:
Formation of 4-nitrobenzenediazonium salt: This is achieved by treating 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures.
Coupling reaction: The 4-nitrobenzenediazonium salt is then reacted with 4-chlorothiophenol in an acidic medium to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorophenylsulfanyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The sulfanyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as sodium methoxide, dimethyl sulfoxide as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Major Products
Reduction: (E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-aminophenyl)diazene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: (E)-1-[(4-Chlorophenyl)sulfonyl]-2-(4-nitrophenyl)diazene.
Scientific Research Applications
(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-1-[(4-Methylphenyl)sulfanyl]-2-(4-nitrophenyl)diazene: Similar structure but with a methyl group instead of a chlorine atom.
(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-aminophenyl)diazene: Similar structure but with an amino group instead of a nitro group.
Uniqueness
(E)-1-[(4-Chlorophenyl)sulfanyl]-2-(4-nitrophenyl)diazene is unique due to the presence of both a chlorophenylsulfanyl group and a nitrophenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
28547-06-0 |
|---|---|
Molecular Formula |
C12H8ClN3O2S |
Molecular Weight |
293.73 g/mol |
IUPAC Name |
(4-chlorophenyl)sulfanyl-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C12H8ClN3O2S/c13-9-1-7-12(8-2-9)19-15-14-10-3-5-11(6-4-10)16(17)18/h1-8H |
InChI Key |
WNTWDWTTZVDCPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NSC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)
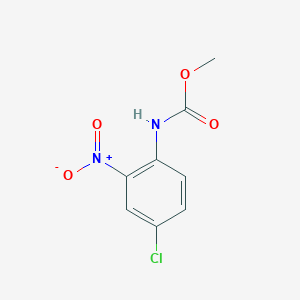

![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697122.png)


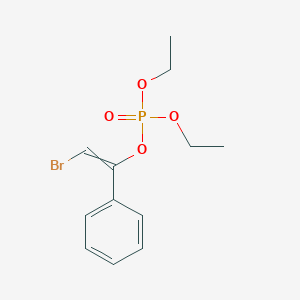
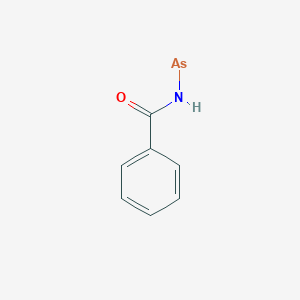
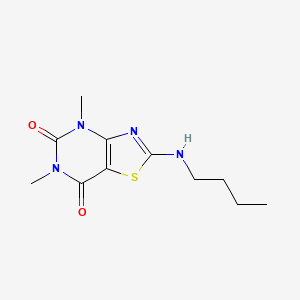
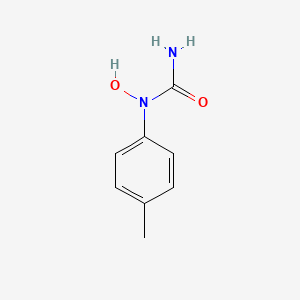
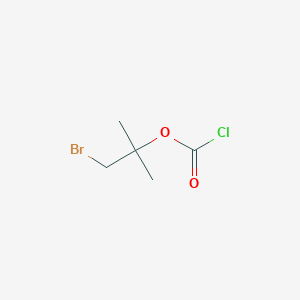

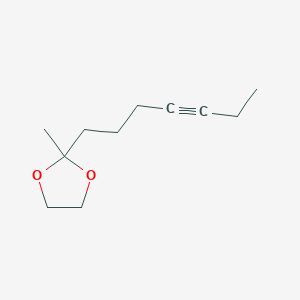
![4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B14697200.png)
